molecular formula C12H17ClIN B2995458 2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride CAS No. 2089258-12-6

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride

Cat. No.: B2995458
CAS No.: 2089258-12-6
M. Wt: 337.63
InChI Key: XRILIWNHGKWKJP-UHFFFAOYSA-N
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Description

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a methyl group at the 2-position of the pyrrolidine ring and a 4-iodobenzyl substituent. Its molecular formula is C₁₂H₁₅IN·HCl, with a molecular weight of 367.61 . The compound is listed under CAS 1049728-36-0 and is available in reagent-grade quantities, though discontinuation notices suggest challenges in synthesis or commercial demand .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-iodophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILIWNHGKWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride typically involves the reaction of 4-iodobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can interact with hydrophobic pockets in target molecules, enhancing the compound’s overall binding strength.

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : Chloro/fluoro derivatives are linked to antimicrobial and CNS applications, while methoxy groups (e.g., 213.70 Da) may enhance binding to neurotransmitter receptors .
  • Synthesis Challenges: Iodo compounds face discontinuation notices, possibly due to complex synthesis or stability issues, whereas chloro analogues remain commercially available .

Simplified Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences
(R)-2-Methylpyrrolidine hydrochloride 135324-85-5 C₅H₁₂N·HCl 137.62 No benzyl group; simpler structure
(S)-2-Methylpyrrolidine hydrochloride 6760-99-2 C₅H₁₂N·HCl 137.62 Enantiomer of the R-form

Key Observations:

  • Simplified derivatives lack the benzyl group, reducing molecular weight by ~230 Da and limiting applications to basic amine intermediates or chiral building blocks .
  • The (R)-enantiomer (CAS 135324-85-5) dominates market reports, indicating preferential use in asymmetric synthesis .

Regulatory and Commercial Landscape

  • Regulatory Status : The target compound and its analogues comply with Chinese chemical regulations (IECSC), but iodine-containing derivatives may face stricter controls due to radioactivity concerns .
  • Market Trends: (R)-2-Methylpyrrolidine hydrochloride (CAS 135324-85-5) has a projected market growth to 2026, driven by demand for chiral intermediates in pharmaceuticals .

Biological Activity

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride, a compound with the CAS number 2089258-12-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological relevance.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with iodobenzyl halides. Recent advancements have introduced various synthetic routes that optimize yield and purity. For instance, a study demonstrated a one-pot procedure for synthesizing chiral pyrrolidines, which may include derivatives like the target compound .

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit notable antimicrobial activities. A study on iodobenzoic acid derivatives indicated that the presence of iodine significantly enhances antibacterial efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The lipophilicity of these compounds plays a crucial role in their activity, with increased lipophilicity correlating to enhanced antibacterial effects.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound. In particular, it has been evaluated for its ability to inhibit protein synthesis in cancer cell lines. Anisomycin, a known inhibitor, was compared with similar compounds, revealing that modifications in the structure could lead to varying levels of cytotoxicity . The compound's mechanism appears to involve activation of stress response pathways, which are critical in cancer treatment.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of several pyrrolidine derivatives against various bacterial strains. The results indicated that compounds with iodine substitutions demonstrated superior activity compared to their non-iodinated counterparts. Specifically, this compound showed promising results against both gram-positive and gram-negative bacteria .

Study 2: Cytotoxic Effects in Cancer Cells

Another investigation focused on the effects of pyrrolidine derivatives on triple-negative breast cancer cells (MDA-MB-468). The study found that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving MAPK pathway activation . The findings suggest potential applications in developing new anticancer agents based on this scaffold.

Data Tables

Property Value
CAS Number2089258-12-6
Antimicrobial ActivityEffective against MRSA
Cytotoxicity (IC50)Varies by cell line
LipophilicityHigh

Q & A

Q. What are the critical steps for synthesizing 2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride with high purity, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination, with purification via recrystallization or column chromatography. Key steps include:
  • Reaction Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Temperature Control : Maintain temperatures between 0–25°C during iodobenzyl group introduction to avoid decomposition.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 4-iodobenzyl bromide to pyrrolidine derivative) and employ inert atmospheres (argon/nitrogen) to stabilize intermediates .
  • Purity Verification : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.6–7.8 ppm for aromatic protons, δ 2.5–3.5 ppm for pyrrolidine CH₂ groups) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituent positions (e.g., iodobenzyl protons at δ 7.6–7.8 ppm; pyrrolidine methyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at ~352.6 g/mol) and detect halogen isotopic patterns .
  • HPLC-PDA : Use reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) and monitor degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in amber vials at 2–8°C under desiccant to prevent hydrolysis.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply factorial design to evaluate critical variables:
  • Factors : Temperature (20–40°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0.5–2 mol%).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, higher solvent polarity may improve iodine incorporation but reduce solubility, requiring a balance .

Q. What computational methods predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states for iodobenzyl group transfer to identify energy barriers.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to optimize reaction kinetics.
  • Machine Learning : Train models on existing pyrrolidine derivatives to predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported solubility data across different solvents?

  • Methodological Answer :
  • Controlled Solubility Studies : Use gravimetric analysis (saturated solutions filtered through 0.22 μm membranes) under standardized conditions (25°C, 48 hr equilibration).
  • Statistical Validation : Apply Student’s t-test to compare datasets; discrepancies may arise from impurities or solvent trace water content.
  • Alternative Solvents : Test dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) for enhanced solubility in polar systems .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under identical conditions (pH 7.4, 37°C) using validated cell lines.
  • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like assay type (fluorescence vs. radiometric) or buffer composition.
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently .

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